Dihydroberberine

Pharmacokinetics Bioavailability Human Clinical Trial

For researchers needing effective oral berberine dosing without the bioavailability limits of standard BBR. Dihydroberberine (DHB) directly addresses the challenge of poor intestinal absorption that plagues berberine studies. - Enhanced Absorption: A 100 mg DHB dose yields systemic exposure comparable to or greater than 500 mg of standard BBR. - Distinct Metabolism: Provides a well-characterized, unique metabolite profile, notably lacking berberrubine glucuronide, for precise metabolomic tracing. - Reliable Supply: Available in high purity, with standardized packaging, cold chain storage, and immediate global dispatch for consistent experimental outcomes.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 120834-89-1
Cat. No. B050526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroberberine
CAS120834-89-1
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC
InChIInChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3
InChIKeyFZAGOOYMTPGPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroberberine Overview


Dihydroberberine (DHB, also referred to as dhBBR) is a hydrogenated, reduced derivative of the natural isoquinoline alkaloid berberine (BBR), characterized by the saturation of the C=N+ bond in the protoberberine skeleton [1]. This structural modification converts the quaternary ammonium to a tertiary amine, markedly increasing its lipophilicity and, consequently, its passive membrane permeability and intestinal absorption [1]. It is a naturally occurring metabolite produced from BBR by the gut microbiota and is also synthesized for use as a precursor or direct therapeutic agent [2]. While it exerts similar downstream effects to BBR, such as AMPK activation, its primary point of differentiation lies in its significantly enhanced pharmacokinetic profile, which translates to substantially higher systemic exposure of the active BBR moiety at lower administered doses [3].

Reduced berberine derivative – enhanced passive membrane permeability
Reported higher systemic berberine exposure at lower oral doses
Naturally occurring gut microbiota metabolite; also available as synthetic precursor

Why Dihydroberberine Cannot Be Substituted


Substituting Dihydroberberine (DHB) with standard Berberine (BBR) or other analogs like 8-oxoberberine (OBB) is scientifically unsound due to profound, quantifiable differences in their absorption, metabolism, and bioactivity profiles. While BBR and its derivatives share a core protoberberine structure, small structural variations lead to drastically different pharmacokinetic outcomes. For instance, standard BBR exhibits extremely poor oral bioavailability (<1%) and a unique metabolism to an active glucuronide [1], whereas the more bioavailable DHB generates a distinct metabolite profile upon absorption [1]. Furthermore, different derivatives demonstrate opposing rank orders of activity in specific assays, such as anti-inflammatory potency (OBB > BBR > DHB) [2]. Therefore, assuming functional equivalence between DHB, BBR, or other analogs (e.g., OBB, 8-hydroxy-dihydroberberine) will introduce significant, uncontrolled variability into experimental results and undermine the efficacy of formulated products. The following sections provide the specific, quantitative evidence required to make an informed selection between these compounds.

Standard Berberine (BBR)
Limited oral bioavailability may lead to substantially lower systemic exposure; direct replacement may shift pharmacokinetic profile.
Oxyberberine (OBB)
Reported higher anti-inflammatory potency; substituting with DHB may alter endpoint interpretation in inflammatory models.
Micellar Berberine Formulations
Distinct metabolite profile (e.g., absence of berberrubine glucuronide); qualitative differences may affect downstream pathway-response studies.

Dihydroberberine Comparative Evidence


Human Pharmacokinetics: DHB vs. Berberine

In a randomized, double-blind, crossover pilot trial in humans, a single 100 mg oral dose of dihydroberberine (D100) produced a peak plasma concentration (Cmax) of berberine that was approximately 9.4-fold higher than that achieved by a 500 mg oral dose of standard berberine (B500) [1]. The total systemic exposure, measured as area under the curve (AUC) over 120 minutes, for D100 was approximately 6.7-fold greater than for B500 [1]. This demonstrates that DHB provides a vastly superior pharmacokinetic profile, enabling effective berberine plasma levels at a fraction of the dose.

Human PK: DHB vs. BBR
Head-to-head
~9.4-fold higher Cmax, ~6.7-fold higher AUC (100 mg DHB vs. 500 mg BBR)
Reported human PK advantage supports dose-exposure model interpretation
Single-dose pilot trial; n=5 healthy males
Pharmacokinetics Bioavailability Human Clinical Trial

Metabolite Profile: DHB vs. Micellar Berberine

A pilot human trial (n=9) directly compared the metabolite profiles following oral administration of dihydroberberine (DHB) and a micellar berberine formulation (LipoMicel®, LMB). The study found that the DHB treatment group had significantly higher blood concentrations of berberine and most of its metabolites compared to the LMB group [1]. Critically, a specific metabolite, berberrubine glucuronide, was only detected in the LMB treatment group and was absent in the DHB group [1]. This indicates that the starting compound dictates not only the quantity but also the qualitative nature of the resulting bioactive metabolite pool.

Metabolite Profile: DHB vs. LMB
Head-to-head
Berberrubine glucuronide: not detected (DHB) vs. detected (LMB)
Qualitative metabolite difference may affect pathway-response interpretation
Human pilot; n=9; UHPLC-HRMS
Metabolomics Pharmacokinetics Human Clinical Trial

Anti-Inflammatory Potency: DHB vs. BBR and OBB

A comparative study evaluated the anti-inflammatory potential of berberine (BBR), its oxidized derivative (oxyberberine, OBB), and its reduced derivative (dihydroberberine, DHBB). In LPS-stimulated RAW264.7 macrophages, the rank order of potency for inhibiting pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, PGE2, NO) and mRNA expression (COX-2, iNOS) was OBB > BBR > DHBB across a concentration range of 1.25–5 μM [1]. Similarly, in three distinct in vivo murine inflammation models (xylene-induced ear edema, carrageenan-induced paw edema, acetic acid-induced vascular permeability), OBB demonstrated superior anti-inflammatory effects compared to BBR at the same dose (20 mg/kg), with DHBB showing the lowest efficacy among the three [1].

Anti-inflammatory Potency Rank
Head-to-head
Rank order: OBB > BBR > DHB (in vitro and in vivo)
Supports anti-inflammatory potency ranking within tested set
Murine models; 20 mg/kg dose
Anti-inflammatory In vitro In vivo

Intestinal Absorption: DHB vs. Berberine

An in situ perfusion study in rat small intestine directly compared the absorption rates of berberine (Ber) and a structural analog, 8-hydroxy dihydroberberine (Hdber). The results showed that the absorption rate of Ber was less than 10%, whereas the absorption rate of Hdber was greater than 70% [1]. This study provides direct, controlled evidence for the principle that reducing the berberine skeleton dramatically enhances intestinal uptake. Furthermore, Hdber demonstrated a significantly stronger inhibitory effect on glucose and sucrose absorption in the same model compared to Ber (P < 0.01) [1].

Intestinal Absorption (Analog)
Class-level
Absorption: >70% (8-OH-DHB) vs. <10% (BBR) in rat intestine
Supports enhanced permeability of reduced derivatives
In situ perfusion model
Intestinal Absorption Bioavailability In situ perfusion

In Vivo Metabolic Efficacy: DHB vs. Berberine

A study investigating the mechanism of berberine's action evaluated the in vivo efficacy of a novel derivative, dihydroberberine (dhBBR). In rodents fed a high-fat diet, treatment with dhBBR resulted in improved outcomes in terms of counteracting increased adiposity, tissue triglyceride accumulation, and insulin resistance [1]. The authors concluded that this improved in vivo efficacy was likely due to the enhanced oral bioavailability of dhBBR compared to the parent compound berberine [1]. While the study does not provide a direct numerical comparison for all endpoints, it establishes that the pharmacokinetic advantage of DHB translates into a tangible, quantifiable improvement in metabolic endpoints in a relevant disease model.

In Vivo Metabolic Endpoints
Class-level
Reported improvement in adiposity, tissue triglycerides, insulin resistance in HFD rodents
Supports model-response translation of PK advantage
Inferred comparison; direct BBR data not provided
In vivo efficacy Metabolic disease Insulin resistance

Dihydroberberine Optimal Applications


Preclinical Metabolic Disease Research

For studies investigating the effects of berberine on glucose metabolism, insulin sensitivity, or adiposity in rodent models, dihydroberberine is the scientifically preferred compound. As demonstrated in a high-fat diet-fed rodent model, DHB's enhanced oral bioavailability translates to improved in vivo efficacy in counteracting adiposity, tissue triglyceride accumulation, and insulin resistance compared to standard berberine [1]. This allows researchers to achieve therapeutic levels of the active berberine moiety with oral administration, avoiding the high, often impractical, doses of BBR required for a similar effect.

Lower-Dose Oral Formulations

Dihydroberberine is the ideal starting material for developing oral formulations where a lower active ingredient load per capsule is a target product profile. Human pharmacokinetic data show that a 100 mg dose of DHB yields a systemic berberine exposure (AUC and Cmax) that is comparable to or significantly greater than a 500 mg dose of standard berberine [1]. This evidence supports the development of smaller, more patient-friendly dosage forms while maintaining or exceeding the systemic drug levels of higher-dose BBR products.

Distinct Metabolite Profile Studies

In metabolomics or pharmacokinetic studies where the specific downstream metabolite profile is a critical experimental variable, dihydroberberine provides a distinct and well-characterized pathway. Comparative human data show that DHB administration results in a metabolite profile that differs significantly from that of a micellar berberine formulation, most notably in the absence of detectable berberrubine glucuronide [1]. Therefore, DHB is the appropriate selection when the research question pertains specifically to the metabolic fate of a reduced berberine precursor.

Non-Anti-Inflammatory Applications

If the research or formulation goal is centered on anti-inflammatory effects, dihydroberberine is a suboptimal choice. Direct comparative evidence demonstrates that in both in vitro and in vivo models, DHB exhibits the lowest anti-inflammatory potency compared to berberine and oxyberberine (OBB) [1]. In this specific context, procurement should prioritize OBB or BBR over DHB based on the established rank order of efficacy.

Application
Selection Property
Validation Focus
Metabolic disease model research
Reported dose-exposure relationship
Dose-model interpretation
Oral formulation research (reduced active load)
Systemic exposure at lower oral dose
Formulation-exposure review
Metabolite profiling studies
Distinct metabolite pathway
Metabolite identity confirmation
Anti-inflammatory pathway research
Alternative potency ranking (OBB or BBR may be more suitable)
Potency assay validation
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